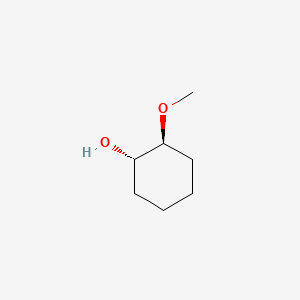

(1S,2S)-2-Methoxycyclohexanol

概要

説明

(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol with the molecular formula C7H14O2. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a cyclohexane ring. The compound is notable for its stereochemistry, with both substituents positioned on the same side of the cyclohexane ring, resulting in the (1S,2S) configuration. This stereochemistry imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methoxycyclohexanol can be achieved through several methods. One common approach involves the reduction of (1S,2S)-2-Methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1S,2S)-2-Methoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

化学反応の分析

Types of Reactions: (1S,2S)-2-Methoxycyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (1S,2S)-2-Methoxycyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to (1S,2S)-2-Methoxycyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: (1S,2S)-2-Methoxycyclohexanone.

Reduction: (1S,2S)-2-Methoxycyclohexane.

Substitution: Various substituted cyclohexanols depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

(1S,2S)-2-Methoxycyclohexanol serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereochemical properties make it particularly valuable in creating compounds with specific configurations required for biological activity.

Enzymatic Studies

This compound is utilized as a model substrate in enzymatic studies to explore the stereospecificity of various enzymes. Researchers can investigate how enzymes interact with this chiral alcohol to gain insights into their mechanisms of action and specificity.

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of bioactive compounds, which may lead to the development of new drugs targeting various diseases.

Fragrance and Flavor Production

Due to its pleasant odor and chemical stability, this compound is widely used in the production of fragrances and flavors. Its unique scent profile makes it suitable for incorporation into personal care products and food flavoring.

Material Science

The compound has potential applications in developing new materials, such as chiral polymers and catalysts. Research indicates that its incorporation into polymer matrices can lead to materials with novel properties that enhance performance in various applications .

Case Studies

Several case studies highlight the practical applications of this compound:

- Chiral Catalysis : A study demonstrated the use of this compound in creating organoselenium catalysts supported by polymer resins. These catalysts exhibited superior performance in oxidation reactions compared to traditional small-molecule catalysts, showcasing the compound's utility in enhancing reaction efficiency while minimizing environmental impact .

- Pharmaceutical Synthesis : Research involving this compound has shown its effectiveness in synthesizing complex pharmaceutical intermediates that exhibit desired biological activities. This application underscores its importance in drug discovery processes where chirality is crucial for efficacy.

作用機序

The mechanism of action of (1S,2S)-2-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways, leading to diverse biological effects.

類似化合物との比較

- (1R,2R)-2-Methoxycyclohexanol

- (1S,2S)-2-Methoxycyclohexanone

- (1S,2S)-2-Methoxycyclohexane

Comparison:

(1R,2R)-2-Methoxycyclohexanol: This enantiomer has the same molecular formula but different stereochemistry, resulting in distinct physical and chemical properties.

(1S,2S)-2-Methoxycyclohexanone: This compound is the oxidized form of (1S,2S)-2-Methoxycyclohexanol and exhibits different reactivity and applications.

(1S,2S)-2-Methoxycyclohexane: This reduced form lacks the hydroxyl group, leading to different chemical behavior and uses.

The unique stereochemistry of this compound distinguishes it from its analogs, making it particularly valuable in applications requiring specific chiral properties.

生物活性

(1S,2S)-2-Methoxycyclohexanol, also known by its IUPAC name (1S,2S)-2-methoxycyclohexan-1-ol, is a cyclic alcohol with the molecular formula CHO and a molecular weight of 130.187 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 130.187 g/mol |

| CAS Number | 134108-92-2 |

| PubChem CID | 10197706 |

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro tests using Raw 264.7 macrophages demonstrated that this compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, which is a marker of inflammation. The inhibition of inducible nitric oxide synthase (iNOS) expression was observed at varying concentrations, suggesting that the compound may modulate inflammatory responses effectively .

2. Antimicrobial Properties

Research into the antimicrobial properties of this compound indicates that it may possess activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved.

Case Study: In Vitro Evaluation of Biological Activity

A study conducted on several carvone derivatives, including this compound, assessed their cytotoxicity and anti-inflammatory properties. The results indicated that while some derivatives showed significant cytotoxic effects at high concentrations, this compound exhibited a more favorable profile with lower cytotoxicity and effective inhibition of NO production .

Table: Summary of Biological Activity Findings

| Compound | Cytotoxicity | NO Production Inhibition | iNOS Expression Inhibition |

|---|---|---|---|

| This compound | Low | Significant | Moderate |

| R-(−)-8-acetoxycarvotanacetone | High | Moderate | High |

| S-(+)-8-acetoxycarvotanacetone | Moderate | Significant | Low |

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets:

- Inhibition of iNOS : The compound's ability to inhibit iNOS suggests a mechanism where it reduces inflammatory mediator production during immune responses.

- Antimicrobial Action : Preliminary findings suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Future Directions and Research Opportunities

Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating potential applications in pharmaceuticals or nutraceuticals based on its bioactivity.

特性

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQZLGQRIVCNH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-40-5 | |

| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。